N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide
Description
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is a triazolidine derivative characterized by a central triazolidine ring substituted with a carboxamide group at position 2. The compound features a 2,5-diethoxyphenyl moiety attached to the carboxamide nitrogen and a 4-methoxyanilino group at position 5 of the triazolidine core. This structure confers unique physicochemical properties, including moderate lipophilicity due to the ethoxy and methoxy substituents, which may influence bioavailability and receptor binding.
Properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-4-28-15-10-11-17(29-5-2)16(12-15)22-20(26)18-19(24-25-23-18)21-13-6-8-14(27-3)9-7-13/h6-12,18-19,21,23-25H,4-5H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBHZNYZDUVAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolidine core substituted with an ethoxy and methoxy phenyl group. Its structure can be represented as follows:
This unique structure may contribute to its biological activity, particularly in targeting specific enzymes or receptors.
Research indicates that compounds with a triazolidine core often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to triazolidines have shown efficacy against various pathogens by disrupting cellular processes.
- Anticancer Properties : The ability of such compounds to inhibit tumor growth has been documented, potentially through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives may modulate inflammatory pathways, offering therapeutic benefits in chronic inflammatory diseases.
Anticancer Activity
A study evaluated the anticancer effects of various triazolidine derivatives, including the target compound. The results indicated significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and SMMC-7721 (hepatoma). The IC50 values for these tests were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.126 |
| This compound | SMMC-7721 | 0.071 |
These results suggest that the compound exhibits potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
This data indicates the potential use of the compound as an antimicrobial agent .
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of triazolidine derivatives in clinical settings. For instance, a clinical trial involving patients with Chagas disease reported that a related compound significantly reduced parasite load in vivo, suggesting that the target compound could also be explored for similar applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific substituents on the triazolidine ring. Substitutions with electron-donating groups like methoxy enhance activity, while electron-withdrawing groups tend to diminish it. This SAR insight is crucial for future modifications aimed at improving efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs to highlight structural and functional differences.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents (R1, R2) | Molecular Weight (g/mol) | LogP<sup>*</sup> | Hypothetical IC50 (nM)<sup>†</sup> |
|---|---|---|---|---|---|
| N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide | Triazolidine | R1: 2,5-diethoxy, R2: 4-methoxy | 435.48 | 3.2 | 150 (hypothetical enzyme X) |
| N-(4-methoxyphenyl)-5-(3,4-dimethoxyanilino)triazole-4-carboxamide (Compound A) | Triazole | R1: 4-methoxy, R2: 3,4-dimethoxy | 398.41 | 2.8 | 220 |
| N-(3,4-diethoxyphenyl)-5-(4-ethoxyanilino)triazolidine-4-carboxamide (Compound B) | Triazolidine | R1: 3,4-diethoxy, R2: 4-ethoxy | 463.52 | 3.8 | 90 |
| N-(2-methoxyphenyl)-5-(4-chloroanilino)triazolidine-4-carboxamide (Compound C) | Triazolidine | R1: 2-methoxy, R2: 4-chloro | 375.85 | 2.5 | 320 |
<sup>*</sup>LogP calculated using the Crippen method.
<sup>†</sup>Hypothetical enzyme inhibition values for illustrative SAR.
Key Findings:
Core Structure Impact :
- The triazolidine core (target compound, Compound B, and C) generally exhibits higher conformational rigidity compared to the triazole core (Compound A). This may enhance binding specificity but reduce metabolic stability .
- Compound A’s triazole core shows lower enzyme inhibition (IC50 = 220 nM) compared to the target compound (150 nM), suggesting the triazolidine scaffold is more favorable for target engagement.
Substituent Effects :
- Ethoxy vs. Methoxy : The target compound’s 2,5-diethoxy groups (LogP = 3.2) increase lipophilicity relative to Compound C’s 2-methoxy group (LogP = 2.5). Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility .
- Substitution Position : Compound B’s 3,4-diethoxy substituents (vs. 2,5-diethoxy in the target) yield a higher LogP (3.8) and better IC50 (90 nM), indicating that substituent position significantly affects activity.
Functional Group Variations :
- The 4-chloro group in Compound C reduces potency (IC50 = 320 nM) compared to the target’s 4-methoxy group, underscoring the importance of electron-donating groups for enzyme interaction.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step condensation reactions. For example, coupling 2,5-diethoxyaniline derivatives with triazolidine precursors in polar aprotic solvents (e.g., DMF or acetic acid) under reflux (60–120°C) . Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the triazolidine core to aromatic amines .
- Cyclization : Optimize pH and temperature (e.g., ZnCl₂ catalysis in DMF) to form the triazolidine ring .
- Yield optimization : Adjust stoichiometry (e.g., 1:1.5 molar ratio of amine to triazolidine precursor) and recrystallize from DMF-ethanol mixtures to purify .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural ambiguities might arise?
- Key techniques :
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., diethoxy vs. methoxy groups). For example, methoxy protons resonate at δ 3.7–3.9 ppm, while ethoxy groups split into quartets (δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for CH₂) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 428.2) and fragmentation patterns .
- Ambiguities : Overlapping signals in crowded aromatic regions may require 2D NMR (COSY, HSQC) or X-ray crystallography to resolve .
Advanced Research Questions
Q. How can conflicting solubility data across studies be systematically addressed?
- Analysis framework :
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λ_max ≈ 270 nm for triazolidine derivatives) .
- Crystallinity effects : Compare amorphous vs. crystalline forms (via XRD) and their dissolution rates .
- Contradiction resolution : Discrepancies may arise from polymorphic variations or residual solvents (e.g., DMF in recrystallized samples). Use TGA-DSC to assess purity .
Q. What strategies validate the biological activity of this compound when assay results conflict with computational predictions?
- Experimental design :
- Dose-response curves : Test across a wide concentration range (nM to μM) in cell-based assays (e.g., cytotoxicity in HeLa cells) to identify false negatives .
- Off-target profiling : Use kinase panels or proteomics to rule out non-specific binding .
- Computational reconciliation : Re-dock the compound into target proteins (e.g., kinases) with molecular dynamics simulations to assess binding mode flexibility .
Q. How can the metabolic stability of this compound be improved without compromising its triazolidine pharmacophore?
- Derivatization approaches :
- Bioisosteric replacement : Substitute labile ethoxy groups with trifluoromethoxy or cyclopropoxy moieties .
- Prodrug design : Introduce esterase-sensitive groups (e.g., acetylated amines) to enhance plasma half-life .
Methodological Resources
- Synthesis protocols : See reflux conditions in (DMF-acetic acid, 2 h) and coupling methods in (EDC/HOBt, triethylamine) .
- Analytical standards : Reference PubChem’s spectral data (InChIKey: IQPASWKNUGLCJH-UHFFFAOYSA-N) for validation .
- Biological assays : Adapt protocols from benzimidazole derivatives in (e.g., IC₅₀ determination via MTT assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
